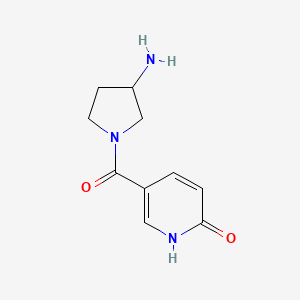
(3-Aminopyrrolidin-1-yl)(6-hydroxypyridin-3-yl)methanon
Übersicht
Beschreibung
(3-Aminopyrrolidin-1-yl)(6-hydroxypyridin-3-yl)methanone: . This compound features a pyrrolidine ring, an amino group, and a hydroxypyridine moiety, making it a versatile molecule for further chemical modifications and applications.
Wissenschaftliche Forschungsanwendungen
(3-Aminopyrrolidin-1-yl)(6-hydroxypyridin-3-yl)methanone: has several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : The compound can serve as a probe or inhibitor in biological studies to understand enzyme mechanisms or receptor interactions.
Medicine: : Potential therapeutic applications include its use as a lead compound for drug development targeting various diseases.
Industry: : It can be utilized in the production of materials with specific properties, such as polymers or coatings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminopyrrolidin-1-yl)(6-hydroxypyridin-3-yl)methanone typically involves the following steps:
Formation of Pyrrolidine Ring: : The pyrrolidine ring can be synthesized through cyclization reactions starting from amino acids or their derivatives.
Introduction of Amino Group: : The amino group can be introduced via reductive amination of an appropriate aldehyde or ketone.
Coupling with Hydroxypyridine: : The final step involves the coupling of the pyrrolidine derivative with a hydroxypyridine derivative under suitable reaction conditions, such as using coupling reagents like carbodiimides or activating agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
(3-Aminopyrrolidin-1-yl)(6-hydroxypyridin-3-yl)methanone: can undergo various types of chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents like hydrogen peroxide or chromium(VI) compounds to introduce oxygen functionalities.
Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H2O2), chromium(VI) compounds
Reduction: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: : Nucleophiles like amines, alcohols, or halides; leaving groups like tosylates or mesylates
Major Products Formed
Oxidation: : Hydroxylated derivatives
Reduction: : Reduced amines or alcohols
Substitution: : Substituted pyrrolidines or hydroxypyridines
Wirkmechanismus
The mechanism by which (3-Aminopyrrolidin-1-yl)(6-hydroxypyridin-3-yl)methanone exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system or disease being targeted.
Vergleich Mit ähnlichen Verbindungen
(3-Aminopyrrolidin-1-yl)(6-hydroxypyridin-3-yl)methanone: can be compared with other similar compounds, such as:
Pyrrolidine derivatives: : These compounds share the pyrrolidine ring but may differ in functional groups or substitution patterns.
Hydroxypyridine derivatives: : These compounds contain the hydroxypyridine moiety but may have different substituents or core structures.
The uniqueness of (3-Aminopyrrolidin-1-yl)(6-hydroxypyridin-3-yl)methanone lies in its combination of the pyrrolidine ring, amino group, and hydroxypyridine moiety, which provides a versatile platform for chemical modifications and applications.
Eigenschaften
IUPAC Name |
5-(3-aminopyrrolidine-1-carbonyl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c11-8-3-4-13(6-8)10(15)7-1-2-9(14)12-5-7/h1-2,5,8H,3-4,6,11H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GESFFPIEJYMWKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)C2=CNC(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(3-Chloropyrazin-2-yl)piperidin-4-yl]methanamine](/img/structure/B1491345.png)













